N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(15-18-10-5-9-17-7-1-3-11-20(17)18)26-21-12-4-2-8-19(21)16-24-27-25(28-31-24)22-13-6-14-30-22/h1-14H,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQBUUOTAWATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed analysis of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , and it features a complex structure that includes a furan ring, an oxadiazole moiety, and naphthalene. The structural representation is essential for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₄ |
| Molecular Weight | 339.351 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(c1ccc(C(F)(F)F)cc1)NCCc1nc(-c2ccco2)no1 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.
A study highlighted the anticancer activity of N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines , which showed percent growth inhibitions (PGIs) against several cancer cell lines including SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively . While specific data for the compound is limited, it is reasonable to infer similar potential based on structural similarities.
Antimicrobial Activity
The oxadiazole derivatives have also been recognized for their antimicrobial properties. A review summarized that various 1,3,4-oxadiazole derivatives demonstrated broad-spectrum antimicrobial activities . The presence of electron-donating groups in the structure often enhances this activity.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression or microbial resistance mechanisms. For example, the interaction with Bcl-2 proteins has been noted in some studies as a mechanism through which these compounds exert their anticancer effects .
Study on Oxadiazole Derivatives
A comprehensive review discussed various 1,3,4-oxadiazole derivatives and their synthesized forms tested for biological activity. These compounds were found effective against multiple cell lines and exhibited promising results in both in vitro and in vivo studies .
Comparative Analysis of Similar Compounds
| Compound | Activity | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|---|
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | Anticancer | SNB-19 | 86.61 |
| N-(2-(furan)-phenyl)-5-(naphthalene)-1,3,4-Oxadiazole | Antimicrobial | Various | Variable |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with oxadiazole structures can exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibitions exceeding 80% in some cases .
- Anti-inflammatory Properties : The presence of the furan moiety may contribute to anti-inflammatory effects. Studies on related compounds have demonstrated their ability to modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases.
2. Biological Research
- Enzyme Inhibition : The oxadiazole group is known for its ability to interact with enzymes and receptors. This compound may serve as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
- Biochemical Assays : Its unique structure allows for potential use in high-throughput screening assays aimed at identifying new therapeutic agents targeting specific biological pathways .
3. Material Science
- Development of New Materials : The compound's structural features could be utilized in the synthesis of novel materials with specific electronic or optical properties. Such materials are valuable in the fields of organic electronics and photonics .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: The target’s 1,2,4-oxadiazole differs from the 1,2,3-triazole in compounds like 6a-m.
- Linkers : The target’s methyl-phenyl bridge contrasts with the sulfanyl or ether linkages in other compounds, which may influence conformational flexibility and solubility .
Table 2: Anti-Exudative and Anti-Inflammatory Activity
Key Observations:
- Anti-Exudative Activity : The triazole-sulfanyl acetamides (3.1-3.21) show dose-dependent efficacy , with nitro and chloro groups on the phenyl ring enhancing activity. The target’s furan-oxadiazole core may similarly modulate inflammation, but direct comparisons are lacking .
- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, Cl) improve activity in triazole derivatives, suggesting that the target’s oxadiazole (a stronger electron acceptor than triazole) might further enhance binding to inflammatory targets .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between the naphthalene and phenyl rings, stabilized by N–H···O hydrogen bonds.
- Spectroscopic Data : IR and NMR profiles of triazole derivatives (e.g., 6b, 6c) show characteristic C=O (1671–1682 cm⁻¹) and aromatic C=C (1587–1601 cm⁻¹) stretches. The target’s oxadiazole would likely display distinct peaks, such as C–N–O vibrations near 1250–1300 cm⁻¹ .
Q & A
Q. What are the critical steps in synthesizing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions:
Oxadiazole formation : Cyclocondensation of furan-2-carboxylic acid hydrazide with a nitrile precursor under reflux (e.g., using ethanol and catalytic acetic acid) .
Methylphenyl linkage : Coupling the oxadiazole intermediate with 2-aminobenzyl bromide via nucleophilic substitution (60–80°C, DMF solvent) .
Acetamide conjugation : Reacting the intermediate with naphthalen-1-ylacetyl chloride in dichloromethane (DCM) using triethylamine as a base .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) ensure >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole and acetamide linkages (e.g., acetamide NH signal at δ 10–11 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected ~465 g/mol) .
- IR spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- X-ray crystallography : Resolve stereochemical ambiguities in the naphthalene-acetamide moiety .
Q. How can researchers assess the compound's stability under experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for oxadiazoles) .
- pH stability : Incubate in buffers (pH 2–12) for 24h and monitor degradation via HPLC .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound's antimicrobial potential?
- Methodological Answer :
Derivative synthesis : Modify substituents on the furan (e.g., electron-withdrawing groups) and naphthalene (e.g., halogenation) .
Q. Biological assays :
- MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic studies : Fluorescence quenching to assess DNA gyrase binding .
Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to bacterial targets .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole-acetamide hybrids?
- Methodological Answer :
- Meta-analysis : Compare datasets for common variables (e.g., bacterial strain ATCC numbers, solvent/DMSO concentrations) .
- Control experiments : Replicate conflicting studies with standardized protocols (e.g., CLSI guidelines for MIC assays).
- Advanced modeling : Apply QSAR models to identify outliers caused by lipophilicity (logP) or steric clashes .
Q. How to optimize reaction yields for large-scale synthesis (>10g)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
